



Application Notes and Protocols for Investigating PI3K-C2α in Angiogenesis using Pitcoin4

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Compound of Interest		
Compound Name:	Pitcoin4	
Cat. No.:	B15621803	Get Quote

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, tissue repair, and various pathologies, including cancer and ischemic diseases. A key regulator of this complex process is the class II phosphatidylinositol 3-kinase $C2\alpha$ (PI3K- $C2\alpha$). This enzyme plays a crucial role in endothelial cell signaling, migration, proliferation, and the formation of tubular structures.[1][2]

Pitcoin4 is a potent and highly selective small-molecule inhibitor of PI3K-C2 α , demonstrating nanomolar efficacy.[3] Its high selectivity for PI3K-C2 α over other PI3K isoforms makes it an invaluable tool for elucidating the specific functions of this kinase in angiogenesis and for exploring its potential as a therapeutic target. These application notes provide detailed protocols for utilizing **Pitcoin4** to investigate the role of PI3K-C2 α in key angiogenic processes.

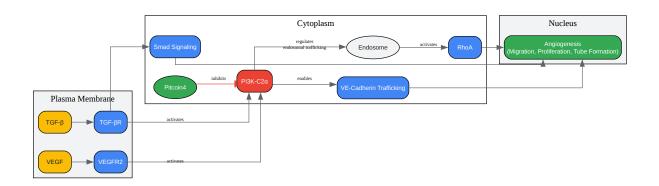
PI3K-C2α Signaling in Angiogenesis

PI3K-C2 α is critically involved in the signaling cascades initiated by key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor- β (TGF- β). Upon ligand binding to their respective receptors (VEGFR2 and TGF- β R), PI3K-C2 α is implicated in the subsequent endosomal trafficking of these receptors, a process essential for



proper downstream signaling.[1][4] Inhibition of PI3K-C2α with **Pitcoin4** is expected to disrupt these signaling events, leading to an anti-angiogenic phenotype.

PI3K-C2α's function is centered on its role in vesicular trafficking, which is essential for the proper delivery of membrane proteins, including VE-cadherin, to cell junctions.[1][5] It is also involved in the internalization of VEGF receptors and endosomal RhoA activation.[1] Disruption of these processes by **Pitcoin4** would logically impair endothelial cell migration, proliferation, and the ability to form stable vascular structures.



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Caption: PI3K-C2α signaling pathway in endothelial cells.

Data Presentation

The following tables present representative quantitative data on the inhibitory effects of **Pitcoin4** and related Pitcoin compounds on PI3K isoforms and key angiogenic processes.

Table 1: Inhibitory Activity of Pitcoin Series against PI3K Class II Isoforms



Compound	Pl3K-C2α IC50 (nM)	PI3K-C2β IC50 (μΜ)	Pl3K-C2γ IC50 (μΜ)	Selectivity for C2α vs C2β	Selectivity for C2α vs C2γ
Pitcoin1	126	~1	~1	~8-fold	~8-fold
Pitcoin2	95	>10	>10	>105-fold	>105-fold
Pitcoin4	~100 (estimated)	>10	>10	>100-fold	>100-fold

Data for Pitcoin1 and Pitcoin2 are based on published findings.[3] **Pitcoin4** data is estimated based on its description as a nanomolar inhibitor with >100-fold selectivity.[3]

Table 2: Representative Anti-Angiogenic Activity of Pitcoin4

Assay	Parameter Measured	Pitcoin4 IC50 (nM)	Positive Control (e.g., Sunitinib) IC ₅₀ (nM)
Endothelial Cell Proliferation	BrdU Incorporation	85	15
Endothelial Cell Migration	% Wound Closure Inhibition	60	10
Tube Formation	Total Tube Length Inhibition	45	8
Aortic Ring Sprouting	Sprout Area Inhibition	110	25

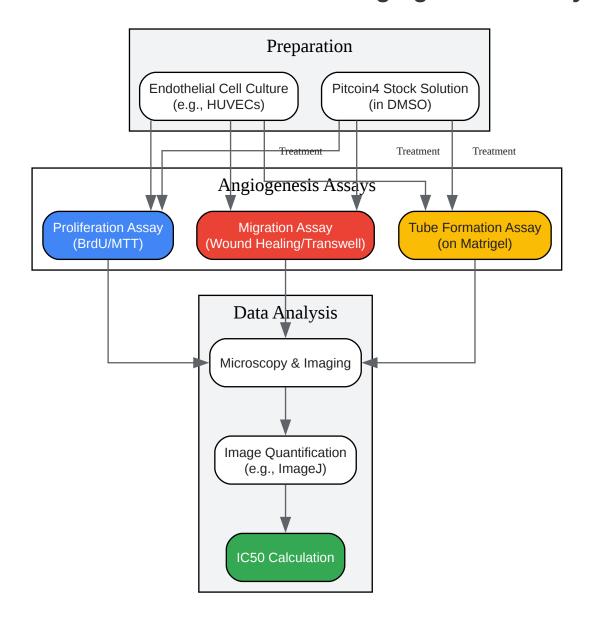
This data is representative and intended to illustrate the expected potency of **Pitcoin4** in various angiogenesis assays. Actual values may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays using **Pitcoin4** are provided below.



Experimental Workflow: In Vitro Angiogenesis Assays



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